Etisazole hydrochloride

Description

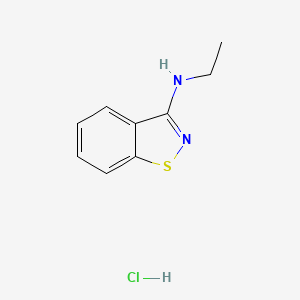

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-ethyl-1,2-benzothiazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S.ClH/c1-2-10-9-7-5-3-4-6-8(7)12-11-9;/h3-6H,2H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWACMABFMCJPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NSC2=CC=CC=C21.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227916 | |

| Record name | Etisazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7716-59-8 | |

| Record name | 1,2-Benzisothiazol-3-amine, N-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7716-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etisazole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007716598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etisazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-1,2-benzisothiazol-3-amine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETISAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ9HQP7A0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Antifungal Activity of Etisazole Hydrochloride

Elucidation of Target Enzyme Inhibition: Sterol 14α-Demethylase (CYP51)

The antifungal activity of azole compounds, and presumably Etisazole (B1671704) hydrochloride, is primarily centered on the inhibition of a crucial enzyme in the fungal cell: sterol 14α-demethylase, a cytochrome P450 enzyme also known as CYP51. nih.govwikipedia.org This enzyme plays a pivotal role in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. mdpi.comamazonaws.com

Inhibition of Ergosterol Biosynthesis Pathway

The ergosterol biosynthesis pathway is a multi-step process vital for fungal survival. mdpi.com Azole antifungals, including imidazoles and triazoles, act by specifically targeting and inhibiting CYP51. nih.govmedscape.com This enzyme is responsible for the demethylation of lanosterol (B1674476), a precursor to ergosterol. patsnap.com The nitrogen atom in the azole ring of the drug binds to the heme iron atom in the active site of CYP51, preventing it from catalyzing the demethylation reaction. researchgate.net This blockage leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors within the fungal cell. nih.gov

Consequences for Fungal Cell Membrane Integrity and Function

Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. nih.gov It is crucial for maintaining the structural integrity, fluidity, and proper function of the membrane. nih.govnih.gov The depletion of ergosterol and the accumulation of toxic sterol intermediates, as a result of CYP51 inhibition, have profound consequences for the fungal cell. The altered sterol composition disrupts the tightly packed phospholipid bilayer, leading to increased membrane permeability and fluidity. wikipedia.orghealthline.com This disruption impairs the function of membrane-bound enzymes and transport systems, ultimately compromising the cell's ability to maintain its internal environment and leading to the cessation of growth and, in some cases, cell death. healthline.commdpi.com

Downstream Cellular and Physiological Responses in Fungal Pathogens

The inhibition of ergosterol biosynthesis by azoles triggers a cascade of downstream cellular and physiological responses in fungal pathogens. The accumulation of toxic sterol precursors is a significant stressor that can induce a cellular stress response. Fungi may attempt to counteract the effects of the drug through various mechanisms.

One key response is the upregulation of genes involved in the ergosterol biosynthesis pathway, including the gene encoding CYP51 itself, in an attempt to overcome the enzymatic blockade. nih.gov Additionally, fungal cells may activate efflux pumps, which are membrane proteins that actively transport the antifungal drug out of the cell, thereby reducing its intracellular concentration. nih.gov The stress on the cell wall, a secondary consequence of membrane disruption, can also trigger compensatory mechanisms, such as the synthesis of chitin (B13524) and other cell wall components, in an effort to maintain cellular integrity. nih.gov

Comparative Mechanistic Analyses with Other Azole Antifungal Agents

While all azole antifungals share the same primary target, CYP51, there are differences in their chemical structures, spectrum of activity, and pharmacokinetic properties. nih.govmeded101.com Azoles are broadly classified into two main groups: imidazoles (e.g., ketoconazole, miconazole) and triazoles (e.g., fluconazole, itraconazole, voriconazole, posaconazole). medscape.com Triazoles generally exhibit a higher specificity for fungal CYP51 over mammalian cytochrome P450 enzymes, leading to a better safety profile. cardiff.ac.uk

The table below provides a comparative overview of various azole antifungal agents, highlighting their classification and primary clinical applications.

| Antifungal Agent | Class | Primary Clinical Applications |

| Etisazole hydrochloride | Azole (presumed) | Antifungal (specific applications not detailed in available literature) |

| Ketoconazole | Imidazole | Largely replaced by newer azoles for systemic use due to toxicity, but still used topically for skin infections. medscape.commeded101.com |

| Fluconazole | Triazole | Treatment of various Candida infections, cryptococcal meningitis. healthline.commja.com.au |

| Itraconazole | Triazole | Broader spectrum than fluconazole, including activity against Aspergillus and endemic mycoses. meded101.commja.com.au |

| Voriconazole | Triazole | Treatment of invasive aspergillosis and other serious mold infections. meded101.commja.com.au |

| Posaconazole | Triazole | Broadest spectrum among the azoles, with activity against Mucorales. meded101.commja.com.au |

| Oteseconazole | Azole | A newer agent with high specificity for fungal CYP51. patsnap.com |

The following table details the inhibitory action of selected azoles on the target enzyme CYP51.

| Azole Antifungal | Target Enzyme | Mechanism of Inhibition | Consequence |

| General Azoles | Sterol 14α-demethylase (CYP51) | Binding of the azole's nitrogen atom to the heme iron in the enzyme's active site. researchgate.net | Inhibition of lanosterol demethylation, leading to ergosterol depletion and accumulation of toxic sterols. nih.gov |

| Ketoconazole | Sterol 14α-demethylase (CYP51) | Competitive inhibition. nih.gov | Disruption of fungal cell membrane integrity and function. |

| Fluconazole | Sterol 14α-demethylase (CYP51) | Competitive inhibition. | Impaired fungal growth and replication. amazonaws.com |

| Itraconazole | Sterol 14α-demethylase (CYP51) | Competitive inhibition. | Altered membrane permeability and enzyme function. |

Mechanisms of Antifungal Resistance to Etisazole Hydrochloride

Target-Site Mediated Resistance Mechanisms in Fungi

Resistance that arises from modifications at the direct molecular target of an antifungal agent is known as target-site mediated resistance. For azole-type fungicides, this predominantly involves the ERG11 gene (also known as CYP51), which encodes the target enzyme, lanosterol (B1674476) 14α-demethylase. nih.govnih.govplos.org

Genetic Alterations in Target Enzyme Structure

Point mutations within the ERG11/CYP51 gene are a significant cause of azole resistance. nih.govnih.gov These mutations can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme. The result is a structurally altered enzyme that reduces the binding affinity of the azole antifungal, thereby diminishing its inhibitory effect, while ideally preserving the enzyme's ability to bind its natural substrate, lanosterol. nih.govbiorxiv.org

In various fungal species, numerous substitutions have been identified in azole-resistant clinical and agricultural isolates. nih.govasm.org For instance, in Candida albicans, over 140 different amino acid substitutions in Erg11p have been reported, with many clustering in specific "hot spot" regions of the enzyme. nih.govasm.org Some of these mutations confer resistance to a single azole, while others can provide broad cross-resistance to multiple drugs within the class. biorxiv.orgbiorxiv.org The impact of these mutations can be additive, with multiple substitutions leading to higher levels of resistance. nih.gov

Table 1: Examples of Amino Acid Substitutions in Erg11p/CYP51A Associated with Azole Resistance in Various Fungi (Note: This data is based on research on azole antifungals, not specifically Etisazole (B1671704) hydrochloride.)

| Fungal Species | Amino Acid Substitution | Reference |

| Candida albicans | Y132F, K143R, G464S, R467K | nih.govasm.org |

| Candida tropicalis | Y132F, S154F, Y257H | mdpi.com |

| Candida krusei | Y166S, G524R | nih.gov |

| Aspergillus fumigatus | G54, M220 | oup.com |

| Cryptococcus neoformans | Y145F, G484S | nih.gov |

Overexpression of Target Genes

Instead of altering the enzyme's structure, fungi can also develop resistance by increasing the production of the target enzyme. The overexpression of the ERG11/CYP51 gene leads to higher intracellular concentrations of lanosterol 14α-demethylase. nih.govnih.gov This increased quantity of the target enzyme requires a higher concentration of the antifungal agent to achieve effective inhibition, thus conferring resistance. brieflands.comnih.gov

This overexpression can be achieved through several genetic mechanisms:

Gene Amplification: Fungi can increase the copy number of the ERG11 gene, sometimes through aneuploidy (the presence of an abnormal number of chromosomes), such as the duplication of the chromosome carrying the ERG11 gene. nih.govnih.gov

Promoter Mutations: Mutations in the promoter region of the ERG11 gene can lead to its constitutive upregulation. oup.com This includes insertions of specific genetic elements that can enhance transcription.

Upregulation via Transcription Factors: Gain-of-function mutations in transcription factors that regulate the ergosterol (B1671047) biosynthesis pathway can lead to the overexpression of ERG11 and other related genes. A key example is the transcription factor Upc2 in Candida albicans. nih.gov

Analysis of Cross-Resistance Patterns and Multidrug Resistance Phenotypes

A significant clinical challenge associated with azole resistance is the high potential for cross-resistance among different members of the azole class and the development of multidrug resistance (MDR) to different classes of antifungals. nih.gov

Cross-Resistance: Cross-resistance occurs when a single resistance mechanism confers resistance to multiple related drugs. biorxiv.org In the case of azoles, a mutation in the ERG11 gene that reduces the binding of Etisazole hydrochloride is very likely to also reduce the binding of other azoles like fluconazole, itraconazole, and voriconazole. researchgate.net This is because these drugs share a common binding site on the target enzyme. Similarly, the overexpression of multidrug efflux pumps is a major driver of cross-resistance. nih.gov Since pumps like Cdr1p can recognize and transport a wide range of azole compounds, their upregulation in response to one azole will typically confer resistance to many others. biorxiv.orgresearchgate.net

Multidrug Resistance (MDR): MDR is a broader phenomenon where a fungus becomes resistant to two or more different classes of antifungal drugs. The efflux pumps responsible for azole resistance are often capable of transporting structurally diverse compounds, which can include drugs from other classes. mdpi.comnih.gov Therefore, the upregulation of ABC or MFS transporters can sometimes lead to reduced susceptibility not only to azoles but also to other unrelated antifungal agents. The development of MDR is a serious concern as it severely limits therapeutic options for treating invasive fungal infections. researchgate.net

The table below illustrates how specific resistance mechanisms can lead to cross-resistance and multidrug resistance phenotypes.

| Resistance Mechanism | Associated Genes | Phenotype | Example of Affected Drugs |

| Target Site Modification | ERG11 / cyp51A | Cross-resistance | Etisazole, Fluconazole, Voriconazole, Itraconazole researchgate.net |

| Efflux Pump Overexpression | CDR1, CDR2 | Cross-resistance & MDR | Multiple Azoles, and potentially other drug classes mdpi.comnih.gov |

| Upregulation of Transcription Factors | TAC1, MRR1, UPC2 | Cross-resistance & MDR | Leads to overexpression of various efflux pumps and ergosterol biosynthesis genes. |

Environmental Fate and Ecotoxicological Research on Etisazole Hydrochloride

Environmental Persistence and Degradation Pathways

Hydrolysis and Photodegradation Kinetics in Aquatic Systems

No specific studies on the hydrolysis and photodegradation kinetics of etisazole (B1671704) hydrochloride in aquatic systems were identified in publicly available scientific literature. Therefore, no data on its rate of breakdown by water or sunlight can be provided.

Aerobic and Anaerobic Biotransformation in Soil and Aquatic Environments

There is a lack of research on the biotransformation of etisazole hydrochloride under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions in soil and aquatic environments. The role of microorganisms in the degradation of this compound has not been documented in the reviewed literature.

Environmental Mobility and Distribution

The potential for this compound to move and distribute within the environment has not been a subject of detailed study. Understanding its mobility is crucial for predicting its potential to contaminate different environmental compartments.

Sorption to Soil and Sediment Matrices

Specific data on the sorption (binding) of this compound to soil and sediment particles are not available. The extent to which this compound adheres to solids in the environment, which influences its mobility, remains uncharacterized.

Leaching Potential and Groundwater Contamination Studies

No studies were found that investigate the leaching potential of this compound through the soil profile or its potential to contaminate groundwater. Leaching studies are critical for assessing the risk to underground drinking water sources. nih.govnerc.ac.ukresearchgate.netdntb.gov.uaresearchgate.net

Volatilization from Plant and Soil Surfaces

There is no information available regarding the volatilization of this compound from plant and soil surfaces. This process, where a chemical turns into a gas and is released into the atmosphere, has not been studied for this compound.

Ecotoxicological Assessments on Non-Target Environmental Organisms

Following a comprehensive review of the available scientific literature, no specific studies detailing the ecotoxicological assessments of this compound on non-target environmental organisms were found. The research primarily focuses on the effects of other fungicides and pesticides. Therefore, the subsequent sections cannot be populated with data pertaining directly to this compound.

For context and to illustrate the types of studies conducted on other fungicidal compounds, general findings for different classes of fungicides are often reported in the scientific literature. These studies investigate effects on various non-target organisms to understand the broader environmental impact of agricultural chemicals.

Effects on Beneficial Fungi (e.g., Mycorrhizae, Endophytes)

Specific research on the effects of this compound on beneficial fungi, such as arbuscular mycorrhizal fungi (AMF) or endophytic fungi, is not available in the reviewed literature. Studies on other fungicides have shown that they can have variable impacts on these symbiotic organisms, which are crucial for plant nutrient uptake and stress tolerance. For example, co-inoculation of plants with certain yeasts and the AMF Claroideoglomus claroideum has been shown to significantly increase plant root and shoot biomass. nih.gov The absence of data for this compound means its specific impact on this critical component of the soil ecosystem remains unknown.

Impacts on Soil Microbial Communities and Biodiversity

There is no available data from the search results detailing the specific impacts of this compound on soil microbial communities and biodiversity. Research on other fungicides, such as azoxystrobin, tebuconazole, and chlorothalonil, has investigated their effects on soil microbial properties. nih.govresearchgate.net These studies have noted that while bacterial community structures may sometimes remain unaffected, certain fungicide treatments can reduce the presence of specific eukaryotes, including fungi and protozoa. nih.govresearchgate.net Furthermore, high concentrations of other pesticides have been shown to alter microbial community composition and enzymatic activities. nih.gov Without targeted research, the effect of this compound on the complex web of soil microorganisms cannot be determined.

Non-Target Effects on Plant Physiology and Microbiome

Direct studies on the non-target effects of this compound on plant physiology and the plant microbiome are absent from the retrieved scientific literature. In general, pesticides can induce a range of physiological responses in non-target plants. researchgate.netresearchgate.net These can include alterations in carbon and nitrogen metabolism, changes in growth, and the triggering of plant defense mechanisms. researchgate.net Some agrochemicals have been found to affect root elongation by influencing phytohormone pathways. nih.gov However, without specific studies on this compound, its potential to cause such effects remains uncharacterized.

Interactions with Invertebrate Populations

Information regarding the specific interactions of this compound with invertebrate populations, such as earthworms, predatory mites, or springtails, is not present in the available research. Ecotoxicological studies on other pesticides are performed to assess acute toxicity and effects on reproduction in various soil invertebrates. eurofins.comctgb.nl For instance, the insecticide Actellic 50 EC has demonstrated toxicity to non-target organisms like the Prussian carp (B13450389) and marsh frog tadpoles, affecting survival rates and physiological markers. mdpi.com The potential risks of this compound to terrestrial and aquatic invertebrate populations have not been documented in the reviewed sources.

Analytical Methodologies for the Detection and Quantification of Etisazole Hydrochloride

Chromatographic Techniques for Residue Analysis

Chromatography is a fundamental analytical technique for separating and identifying components within a mixture. For Etisazole (B1671704) hydrochloride, several chromatographic methods have been successfully employed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique used for the analysis of trace-level compounds in complex matrices. nih.govnih.gov This method combines the separation capabilities of liquid chromatography with the precise detection and identification power of tandem mass spectrometry. In the context of Etisazole hydrochloride analysis, LC-MS/MS offers excellent selectivity and sensitivity, making it suitable for detecting minute residues in various samples, including biological specimens. shimadzu.com

The methodology typically involves a liquid chromatograph, such as an ultra-high performance liquid chromatograph (UHPLC), to separate this compound from other components in the sample. shimadzu.com The separated analyte then enters the mass spectrometer, where it is ionized, and specific precursor and product ions are monitored for quantification. shimadzu.comusgs.gov This specificity minimizes interference from the sample matrix, leading to more accurate results. nih.gov For instance, a study detailed the simultaneous analysis of Etizolam and its metabolites, which have similar structures to Etisazole, using a Nexera™ X2 ultra-high performance liquid chromatograph coupled with a high-resolution mass spectrometer. shimadzu.com The results demonstrated excellent linearity, with a coefficient of determination (r²) of 0.999, and the ability to detect the compounds at low concentrations. shimadzu.com

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. Several HPLC methods have been developed for the estimation of etizolam, a compound structurally related to this compound, which can be adapted for Etisazole analysis. techpedia.in

One such method utilizes a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water, often in a 70:30 v/v ratio. researchgate.net The detection is typically carried out using a UV detector at a specific wavelength. The retention time, the time it takes for the analyte to pass through the column, is a key parameter for identification. For example, in a validated RP-HPLC method for etizolam, a linear relationship between concentration and peak area was established in the range of 10-50 µg/ml. researchgate.net

The development of an HPLC method involves optimizing various parameters, including the choice of the stationary phase (column), the composition of the mobile phase, flow rate, and detection wavelength, to achieve the best separation and sensitivity. ijdra.com Stability-indicating HPLC methods are particularly valuable as they can separate the active pharmaceutical ingredient from its degradation products, ensuring the accuracy of the assay even in the presence of impurities. nih.gov

High Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that provides improved separation efficiency and detection limits. researchgate.nethumanjournals.com It is a planar chromatographic technique where the separation occurs on a high-performance layer of sorbent. For the analysis of compounds like this compound, HPTLC offers advantages such as the ability to analyze multiple samples simultaneously, low operating costs, and minimal sample preparation. nih.govnih.gov

A typical HPTLC method involves applying the sample as a band onto a pre-coated silica (B1680970) gel 60 F254 plate. nih.govijpsr.com The plate is then developed in a chamber containing a suitable mobile phase. For instance, a method for a related compound used a mobile phase of toluene, chloroform, and methanol in a specific ratio. techpedia.in After development, the plate is dried, and the separated bands are quantified using a densitometer at a specific wavelength. ijpsr.com The Rf value, the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used for identification. ijpsr.com

Sample Preparation Methodologies (e.g., QuEChERS) for Complex Matrices

The analysis of this compound in complex matrices such as food, environmental, or biological samples often requires a sample preparation step to remove interfering substances. nih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique, particularly for pesticide residue analysis in food, that can be adapted for other analytes and matrices. researchgate.netresearchgate.net

The QuEChERS procedure typically involves two main steps: an extraction and a dispersive solid-phase extraction (d-SPE) cleanup. mdpi.com In the first step, the sample is homogenized and extracted with an organic solvent, usually acetonitrile, in the presence of salts like magnesium sulfate (B86663) and sodium chloride to induce phase separation and enhance extraction efficiency. researchgate.netnih.gov The second step, d-SPE, involves taking an aliquot of the organic extract and treating it with a combination of sorbents, such as primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and graphitized carbon black (GCB) to remove pigments like chlorophyll. researchgate.netmdpi.com

Method Validation Parameters: Linearity, Accuracy, Precision, Robustness, Limits of Detection and Quantitation

Validation is a critical aspect of any analytical method to ensure its reliability and suitability for its intended purpose. The validation of analytical methods for this compound follows internationally recognized guidelines, such as those from the International Conference on Harmonisation (ICH). nih.gov The key validation parameters include:

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net It is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (r²) of the calibration curve. ijdra.comipinnovative.com A high correlation coefficient, close to 1, indicates good linearity. researchgate.netresearchgate.net

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated. ijdra.comresearchgate.net

Precision: Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ipinnovative.comnih.gov

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net

Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. fda.govjuniperpublishers.com The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. juniperpublishers.comatiaquaristik.com These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. juniperpublishers.com

Table 1: HPLC Method Validation Parameters for a Related Compound (Etizolam)

| Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 10-50 µg/ml | researchgate.net |

| Correlation Coefficient (r²) | Not specified, but linear relation obtained | researchgate.net |

| LOD | 0.7875 µg/ml | researchgate.net |

| LOQ | 2.3863 µg/ml | researchgate.net |

| Accuracy (% Recovery) | Not specified | |

| Precision (% RSD) | Intraday: 0.33%, Interday: 0.23% | researchgate.net |

Development and Optimization of Advanced Analytical Approaches

The field of analytical chemistry is continuously evolving, with ongoing efforts to develop and optimize more advanced analytical approaches for the determination of compounds like this compound. These advancements aim to improve sensitivity, specificity, throughput, and reduce environmental impact.

One area of development is the use of novel materials in sample preparation. For instance, multi-walled carbon nanotubes (MWCNTs) have been explored as a reversed-dispersive solid-phase extraction (r-DSPE) material in a modified QuEChERS method for the determination of pesticides in complex matrices. nih.gov Such materials can offer different selectivity and higher sorptive capacity compared to traditional sorbents.

Another focus is the hyphenation of different analytical techniques to enhance separation and detection capabilities. For example, the coupling of HPTLC with mass spectrometry (HPTLC-MS) allows for the direct identification of separated compounds on the TLC plate, providing an additional layer of confirmation. nih.gov

Furthermore, the principles of "green chemistry" are increasingly being applied to analytical method development. This involves using less hazardous solvents, reducing solvent consumption, and minimizing waste generation. ijpsjournal.com The development of methods using more environmentally friendly mobile phases in HPLC is an example of this trend.

The continuous optimization of existing techniques, such as LC-MS/MS, also plays a crucial role. This includes the use of smaller particle size columns in UHPLC for faster and more efficient separations, as well as the development of more sensitive mass spectrometers. shimadzu.comnih.gov These advancements lead to methods with lower limits of detection and quantification, enabling the analysis of ultra-trace levels of analytes in various samples.

Efficacy Research Methodologies in Agricultural and Veterinary Contexts for Etisazole Hydrochloride

In Vitro and In Vivo Model Systems for Fungal Pathogen Control

To determine the antifungal potential of a compound, researchers typically begin with controlled laboratory studies (in vitro) before moving to more complex biological systems (in vivo).

In Vitro Models: These studies are essential for initial screening and for understanding the direct effect of a compound on a pathogen. A common method is the broth microdilution technique, used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). nih.gov In this method, various concentrations of the test compound are added to a liquid growth medium inoculated with the target fungal species, such as Candida albicans or pathogenic molds. nih.gov The MIC is the lowest concentration of the compound that prevents visible growth of the fungus. nih.gov Another in vitro approach involves kill studies where fungal cells are exposed to the compound for specific durations, and the reduction in viable cells is measured over time by counting Colony-Forming Units (CFU). nih.gov These methods allow for a direct assessment of the compound's intrinsic antifungal activity. nih.govnih.gov

In Vivo Models: Following promising in vitro results, in vivo models are used to evaluate efficacy within a living organism. In a veterinary context, this could involve skin models, such as using excised pig skin, to test topical formulations against dermatophytes like Trichophyton mentagrophytes. nih.gov These models are valuable because they consider the complex interactions of the compound with biological tissues, such as penetration kinetics through the stratum corneum. nih.gov In an agricultural setting, in vivo testing involves applying the compound to plants grown in controlled environments like greenhouses. researchgate.net For instance, cucumber plants could be inoculated with a pathogen like Podosphaera fuliginea (powdery mildew) and then treated with the test compound to assess the reduction in disease severity compared to untreated control plants. researchgate.net

Experimental Design Considerations for Efficacy Trials (e.g., Randomized Complete Block Designs, Latin Squares)

When moving to field trials in agriculture, the experimental design is critical for obtaining unbiased and statistically valid results. These designs help to control for variability within a field, such as differences in soil type, moisture gradients, or sunlight exposure. statisticsbyjim.compsu.edu

Randomized Complete Block Design (RCBD): The RCBD is a standard and widely used design in agricultural experiments. tnau.ac.in In this layout, the experimental area is divided into several "blocks," where each block represents a relatively uniform area. tnau.ac.inyoutube.com Each block contains a complete set of the treatments being tested (e.g., an untreated control, Etisazole (B1671704) hydrochloride at different application rates, and another standard fungicide). youtube.comunl.edu The treatments are randomly assigned to plots within each block. tnau.ac.in By grouping the treatments into blocks, the design accounts for spatial variation in the field, making the comparisons among treatments more accurate. youtube.com The number of blocks equals the number of replications, with a minimum of four blocks generally recommended for robust results. youtube.com

Table 1: Example Layout of a Randomized Complete Block Design This table illustrates a hypothetical RCBD for testing the efficacy of Etisazole hydrochloride against a wheat pathogen. Treatments are randomized within each of the four blocks.

| Block 1 | Block 2 | Block 3 | Block 4 |

| Treatment B | Treatment A | Treatment C | Treatment B |

| Treatment C | Treatment D | Treatment A | Treatment D |

| Treatment A | Treatment B | Treatment D | Treatment C |

| Treatment D | Treatment C | Treatment B | Treatment A |

Key: A = Untreated Control; B = this compound (Low Rate); C = this compound (High Rate); D = Standard Fungicide

Latin Square Design: The Latin Square Design is a powerful method used to control for two sources of variation simultaneously, often referred to as "row" and "column" effects. psu.edufoodsafety.institute This design is appropriate when there are gradients of variability in two perpendicular directions, such as fertility and moisture gradients across a field. psu.educec.nic.in In a Latin Square, the number of treatments must equal the number of rows and columns. psu.edu The treatments are arranged in a grid so that each treatment appears exactly once in each row and each column. statisticsbyjim.comfoodsafety.institute This balanced arrangement ensures that treatment comparisons are fair and unbiased by the two sources of spatial variability. foodsafety.institute The analysis of a Latin Square experiment typically involves an Analysis of Variance (ANOVA) to partition the total variability in the data. foodsafety.institute

Table 2: Example of a 4x4 Latin Square Design This table shows a potential layout for a fungicide trial with four treatments (A, B, C, D), controlling for two sources of variability (e.g., a slope gradient in one direction and a soil type change in the other).

| Row 1 | A | B | D | C |

| Row 2 | B | C | A | D |

| Row 3 | C | D | B | A |

| Row 4 | D | A | C | B |

Key: A, B, C, D represent four different fungicide treatments.

Research on this compound's Influence on Plant-Pathogen-Microbiome Interactions (e.g., Phyllosphere Microbiome)

The surfaces of plants, particularly the leaves (the phyllosphere), host a complex community of microorganisms, including bacteria, fungi, and archaea. sciencepublishinggroup.commdpi.com This microbiome plays a crucial role in plant health by influencing nutrient uptake, stress tolerance, and resistance to pathogens. sciencepublishinggroup.com The application of a fungicide like this compound can have effects that extend beyond the target pathogen.

Research into these interactions investigates how a fungicide alters the delicate balance of the phyllosphere microbiome. mdpi.com The plant microbiome can suppress pathogens through competition for nutrients and space or by producing antimicrobial compounds. The introduction of a broad-spectrum fungicide could potentially disrupt these beneficial microbial communities, which might lead to unintended consequences. For example, a reduction in beneficial fungi could open niches for opportunistic pathogens to colonize. mdpi.com Conversely, some studies suggest that plants can actively recruit specific microbes to adapt to environmental stresses, including pathogen attacks. frontiersin.orgnih.gov

Advanced Research Perspectives and Unexplored Avenues for Etisazole Hydrochloride

Structural-Activity Relationship (SAR) Studies for Enhanced Antifungal Potency

The core of advancing etisazole (B1671704) hydrochloride's therapeutic value lies in understanding its structural-activity relationships (SAR). SAR studies are fundamental to identifying the specific parts of a molecule, or pharmacophores, responsible for its biological activity. For thiazole-based compounds, research has shown that specific substitutions on the thiazole (B1198619) ring can dramatically influence antifungal efficacy. mdpi.com

Future research should systematically explore modifications at various positions of the etisazole molecule. For instance, studies on other heterocyclic compounds have demonstrated that introducing electron-withdrawing or electron-donating groups can modulate activity. mdpi.com A focused SAR campaign on etisazole hydrochloride could investigate how different functional groups impact its interaction with fungal-specific targets, such as enzymes involved in cell wall or membrane biosynthesis.

A key area of investigation for azole antifungals is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol (B1671047) biosynthesis. amazonaws.comnih.gov SAR studies would aim to optimize the affinity and selectivity of etisazole derivatives for fungal CYP51 over its human counterpart, potentially leading to a better therapeutic index.

Potential SAR Modifications for this compound Analogues

| Modification Site | Proposed Chemical Group | Hypothesized Impact on Antifungal Activity | Rationale |

|---|---|---|---|

| Thiazole Ring | Halogenation (e.g., -F, -Cl, -Br) | Potential increase in potency and altered spectrum of activity. | Halogens can enhance binding affinity and metabolic stability. |

| Ethyl Group | Bioisosteric replacement (e.g., cyclopropyl, trifluoroethyl) | May improve metabolic stability and pharmacokinetic profile. | Alters lipophilicity and resistance to metabolic breakdown. |

| Benzene Ring | Substitution with electron-donating or withdrawing groups | Modulation of electronic properties to optimize target interaction. | Studies on similar compounds show this can fine-tune activity. mdpi.com |

These studies, combining synthetic chemistry with in vitro screening against a panel of pathogenic fungi, are essential for unlocking the next generation of etisazole-based antifungals. nih.gov

Combination Therapies and Synergistic Interactions with Other Antifungal Agents

The rise of antifungal resistance necessitates a move beyond monotherapy. Combination therapy, using two or more drugs with different mechanisms of action, is a promising strategy to enhance efficacy, broaden the spectrum of activity, and reduce the likelihood of resistance development. nih.govnih.gov

Exploring the synergistic potential of this compound with established antifungal classes is a critical and underexplored avenue. Potential partners for combination therapy could include:

Polyenes (e.g., Amphotericin B): These agents bind to ergosterol and create pores in the fungal cell membrane. A combination could provide a powerful one-two punch: etisazole inhibiting ergosterol synthesis while amphotericin B targets the remaining ergosterol.

Echinocandins (e.g., Caspofungin): These drugs inhibit the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall. dovepress.com Combining a cell wall inhibitor with a membrane-synthesis inhibitor like etisazole could lead to potent synergistic or additive effects. nih.govjocmr.org

Other Azoles (e.g., Fluconazole, Voriconazole): While seemingly redundant, combining azoles can sometimes overcome specific resistance mechanisms or broaden activity against mixed fungal infections. jsstd.org However, care must be taken to avoid antagonistic interactions. nih.gov

In vitro checkerboard assays are the standard method for initially identifying synergistic, additive, or antagonistic interactions between two compounds. elifesciences.org Promising combinations found in vitro would then need to be validated in animal models of invasive fungal infections before any consideration for clinical use. nih.gov The goal is to achieve a fungicidal effect or to make a resistant pathogen susceptible once again. elifesciences.org

Exploration of Novel Delivery Systems for Targeted Applications

The efficacy of an antifungal agent is not solely dependent on its intrinsic activity but also on its ability to reach the site of infection at a sufficient concentration. Novel drug delivery systems (DDS) offer a transformative approach to overcoming limitations like poor solubility or bioavailability and enabling targeted drug delivery. nih.govresearchgate.net

For this compound, several modern DDS platforms could be explored:

Nanoparticle-based Systems: Encapsulating etisazole in lipid-based nanocarriers (e.g., liposomes, solid lipid nanoparticles) or polymeric nanoparticles could enhance its solubility, protect it from premature degradation, and facilitate targeted delivery to infected tissues. mdpi.com

Hydrogel Formulations: For topical or localized infections, incorporating etisazole into a hydrogel could provide sustained, controlled release directly at the infection site. nih.govnih.gov Injectable hydrogels offer a minimally invasive option for delivering the drug to deeper tissue infections. nih.gov

Microneedle Arrays: For skin and nail fungal infections (onychomycosis), microneedle patches could painlessly bypass the stratum corneum, delivering etisazole directly to the deeper layers of the skin or nail bed where the fungi reside. researchgate.net

Comparison of Novel Drug Delivery Systems for this compound

| Delivery System | Primary Advantage | Potential Application | Key Research Focus |

|---|---|---|---|

| Lipid Nanoparticles | Improved bioavailability, targeted delivery. mdpi.com | Systemic invasive fungal infections. | Optimizing particle size and surface chemistry for organ targeting. |

| Polymeric Micelles | High drug loading capacity, enhanced solubility. | IV administration for systemic infections. | Ensuring stability in circulation and controlled drug release. |

| Supramolecular Hydrogels | Biocompatibility, injectable, sustained release. nih.gov | Localized deep-tissue infections, post-surgical prophylaxis. | Tuning gelation kinetics and drug release profile. |

These advanced delivery systems could revitalize this compound, allowing it to be used more effectively for a range of fungal infections. researchgate.net

Development of Sustainable Resistance Management Strategies

Antifungal resistance is a growing global health threat. slideshare.net Any research into enhancing etisazole's potency must be coupled with strategies to preserve its efficacy for as long as possible. Sustainable resistance management involves a multi-pronged approach based on principles learned from insecticide and antibiotic resistance. irac-online.orgresearchgate.net

Key strategies applicable to this compound include:

Mixtures and Rotations: Instead of continuous use of a single agent, using etisazole in a pre-planned rotation with other antifungal classes or in a co-formulation (mixture) can delay the selection of resistant strains. nih.govnih.gov The rotation strategy involves alternating between different modes of action over time, while mixtures apply simultaneous pressure on different cellular targets. irac-online.orgnih.gov

Monitoring: Implementing surveillance programs to monitor for shifts in the susceptibility of fungal populations to etisazole is crucial. This allows for early detection of resistance and timely adjustments to treatment or management strategies. slideshare.net

The most effective approach is to prevent resistance from occurring in the first place by incorporating these strategies from the outset. irac-online.org

Research into Emerging Fungal Pathogen Threats and this compound Efficacy

The landscape of fungal infections is continuously evolving, with the emergence of new, often drug-resistant, pathogens. nih.govproquest.com A critical area of future research is to evaluate the efficacy of this compound and its optimized derivatives against these emerging threats.

Pathogens of significant concern include:

Candida auris: A multidrug-resistant yeast that can cause severe invasive infections in healthcare settings.

Aspergillus fumigatus complex: While not new, emerging azole-resistant strains are a major problem.

Rare molds (e.g., Scedosporium spp., Lomentospora prolificans): These fungi are often intrinsically resistant to many available antifungal drugs.

Screening this compound against a panel of these emerging and resistant pathogens is a vital first step. Even if the original compound shows limited activity, it could serve as a starting scaffold for developing new analogues specifically targeting these difficult-to-treat fungi. This proactive approach ensures that the therapeutic arsenal (B13267) can be expanded to meet future challenges posed by the fungal kingdom.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for assessing the purity of Etisazole hydrochloride?

- High-Performance Liquid Chromatography (HPLC) with ultraviolet detection is widely used, employing an internal standard such as etilefrine hydrochloride to enhance accuracy. Method validation should include parameters like linearity (R² ≥ 0.995), precision (%RSD < 2%), and recovery rates (95–105%) .

- Example Table: HPLC Parameters

| Column Type | Mobile Phase | Flow Rate | Detection Wavelength |

|---|---|---|---|

| C18 Reverse Phase | Acetonitrile:Buffer (30:70) | 1.0 mL/min | 254 nm |

Q. How should synthesis protocols for this compound be documented to ensure reproducibility?

- Detailed synthesis steps must include reaction conditions (temperature, pH, catalysts), purification methods (recrystallization solvents, filtration techniques), and characterization data (melting point, yield). For novel compounds, provide NMR (¹H/¹³C), IR, and mass spectrometry data to confirm structural identity .

Q. What are the best practices for handling this compound in laboratory settings?

- Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Ensure adequate ventilation to minimize inhalation risks. Store the compound in a desiccator at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo models for this compound?

- Conduct parallel studies using identical batches of the compound to isolate variables. Validate assays with positive controls (e.g., known CYP450 inhibitors for metabolic stability tests). Use statistical tools like Bland-Altman plots to assess agreement between models .

- Example Workflow :

Standardize dosing regimens across models.

Cross-validate analytical methods (e.g., LC-MS/MS for plasma vs. tissue samples).

Apply multivariate regression to identify confounding factors (e.g., protein binding).

Q. What experimental design principles optimize pharmacological studies of this compound’s mechanism of action?

- Use a factorial design to test dose-response relationships and interaction effects (e.g., synergy with adjuvant therapies). Include negative controls (vehicle-only) and blinded randomization to reduce bias. For target validation, combine knockout models with RNA interference (RNAi) to confirm specificity .

Q. How should researchers address variability in cytotoxicity assays for this compound across cell lines?

- Normalize data using cell viability markers (e.g., ATP-based assays) and include replicate plates (n ≥ 3). Apply outlier detection algorithms (e.g., Grubbs’ test) to exclude aberrant data points. Compare IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2) to assess tissue-specific effects .

Q. What strategies improve the reproducibility of spectroscopic data for this compound derivatives?

- Use deuterated solvents for NMR to minimize solvent peaks. For IR, employ KBr pellet methods with background subtraction. Validate spectral assignments against computational simulations (e.g., DFT for predicted vibrational modes) .

Methodological Considerations

- Data Management : Archive raw datasets (e.g., chromatograms, spectra) in repositories like Zenodo with DOIs. Use version control software (e.g., Git) to track experimental iterations .

- Ethical Reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for animal studies. For human cell lines, verify ethical sourcing (e.g., HIPAA-compliant suppliers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.